molecular formula C6H12O2 B6205655 rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans CAS No. 2092237-60-8

rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans

Cat. No. B6205655
CAS RN: 2092237-60-8
M. Wt: 116.2
InChI Key:
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Description

Rac-[(1R,3R)-3-methoxycyclobutyl]methanol, trans (also known as rac-MCBM) is a chiral intermediate molecule with potential applications in the synthesis of a variety of compounds. Rac-MCBM is a valuable starting material for the synthesis of a range of compounds, including chiral organometallic compounds, chiral auxiliaries, and chiral drugs. Rac-MCBM is of particular interest due to its ability to serve as a chiral intermediate in the synthesis of a variety of compounds, including chiral drugs.

Scientific Research Applications

Rac-MCBM has a variety of applications in scientific research. It is widely used as a chiral intermediate in the synthesis of chiral compounds. It is also used in the synthesis of chiral auxiliaries, which are useful in the synthesis of chiral drugs. Rac-MCBM is also used in the synthesis of organometallic compounds, which are important in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-MCBM is not fully understood. It is believed that rac-MCBM acts as a chiral intermediate in the synthesis of chiral compounds. It is also believed to act as a chiral catalyst in the synthesis of chiral auxiliaries and organometallic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-MCBM are not fully understood. It is believed that rac-MCBM may have some effects on the human body, although these effects are not fully understood. It is also believed that rac-MCBM may have some effects on the environment, although these effects are not fully understood.

Advantages and Limitations for Lab Experiments

Rac-MCBM has several advantages for use in laboratory experiments. It is a cost-effective starting material for the synthesis of a variety of compounds. It is also a highly stereoselective intermediate, making it useful for the synthesis of optically active compounds. The Sharpless asymmetric dihydroxylation (AD) method is also simple and efficient, making it a popular choice for the synthesis of rac-MCBM.
However, rac-MCBM also has some limitations. It is not always easy to obtain rac-MCBM in high yields, and the reaction can be slow and expensive. Additionally, the AD method is not suitable for all substrates, and the reaction can be difficult to control.

Future Directions

There are several potential future directions for the research and development of rac-MCBM. One potential direction is the development of new synthesis methods for rac-MCBM. Another potential direction is the development of new catalysts for the synthesis of rac-MCBM. Additionally, research into the biochemical and physiological effects of rac-MCBM could provide valuable insight into its potential applications. Finally, further research into the environmental effects of rac-MCBM could provide valuable insight into its potential effects on the environment.

Synthesis Methods

Rac-MCBM can be synthesized using a variety of methods. The most commonly used method is the Sharpless asymmetric dihydroxylation (AD). This method involves the oxidation of an alkene with an achiral oxidant in the presence of an optically active catalyst, such as a chiral ligand. This reaction is highly stereoselective and can produce optically active compounds in high yields. The AD method is simple, efficient, and cost-effective, making it an attractive option for the synthesis of rac-MCBM.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans involves the conversion of a cyclobutane derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "Cyclobutene", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Sodium sulfate", "Magnesium", "Bromoethane", "Diethyl ether", "Lithium aluminum hydride", "Ethyl acetate" ], "Reaction": [ "Cyclobutene is reacted with methanol in the presence of sodium borohydride to form the corresponding cyclobutanol.", "The cyclobutanol is then treated with hydrochloric acid to form the corresponding cyclobutyl chloride.", "The cyclobutyl chloride is reacted with sodium hydroxide to form the corresponding cyclobutyl alcohol.", "The cyclobutyl alcohol is then reacted with chloroform and sodium hydroxide to form the corresponding cyclobutyl chloride.", "The cyclobutyl chloride is then reacted with magnesium to form the corresponding Grignard reagent.", "The Grignard reagent is then reacted with bromoethane to form the corresponding alcohol.", "The alcohol is then treated with diethyl ether and lithium aluminum hydride to form the corresponding aldehyde.", "The aldehyde is then reduced with sodium borohydride to form the desired rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans." ] }

CAS RN

2092237-60-8

Molecular Formula

C6H12O2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

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